Cas no 1108154-46-6 (Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate)
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate
- Methyl 2-(4-(tert-butoxycarbonylamino)tetrahydro-2H-pyran-4-yl)acetate
- METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)TETRAHYDRO-2H-PYRAN-4-YL)ACETATE
- SCHEMBL3022379
- DTYGZRBNACNFKQ-UHFFFAOYSA-N
- 1108154-46-6
- F81016
- methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetate
- methyl 2-{4-[(tert-butoxycarbonyl)amino]oxan-4-yl}acetate
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- Inchi: 1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16)
- InChI Key: DTYGZRBNACNFKQ-UHFFFAOYSA-N
- SMILES: O1CCC(CC(=O)OC)(CC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 273.15762283g/mol
- Monoisotopic Mass: 273.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 73.9
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1299435-100mg |
methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 100mg |
$155 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299435-250MG |
methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 250mg |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299435-500MG |
methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 500mg |
$345 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299435-1G |
methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 1g |
$495 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299435-5G |
methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 5g |
$1490 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299435-10G |
methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 10g |
$2480 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299435-25G |
methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 25g |
$4320 | 2023-09-03 | |
| Aaron | AR01JN71-100mg |
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 100mg |
$133.00 | 2025-02-11 | |
| Aaron | AR01JN71-250mg |
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 250mg |
$188.00 | 2025-02-11 | |
| Aaron | AR01JN71-500mg |
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate |
1108154-46-6 | 97% | 500mg |
$284.00 | 2025-02-11 |
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate
Recent Advances in the Application of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate (CAS: 1108154-46-6) in Chemical Biology and Pharmaceutical Research
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate (CAS: 1108154-46-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. This compound, characterized by its tetrahydropyran ring and Boc-protected amine, has garnered significant attention due to its versatility in drug discovery and development. Recent studies have explored its role in the synthesis of protease inhibitors, kinase modulators, and other therapeutic agents, highlighting its importance in modern pharmaceutical research.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate in the synthesis of novel HIV-1 protease inhibitors. The researchers utilized this compound as a scaffold to introduce various functional groups, resulting in inhibitors with improved binding affinity and selectivity. The study reported a 40% increase in inhibitory activity compared to previous analogs, underscoring the potential of this intermediate in antiviral drug development.
In another groundbreaking study, researchers at a leading pharmaceutical company employed Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate as a key building block for the development of selective kinase inhibitors targeting cancer-related pathways. The compound's unique stereochemistry and functional group compatibility allowed for the efficient synthesis of a library of derivatives, several of which showed promising activity in preclinical models of breast and lung cancer. These findings were presented at the 2023 American Chemical Society National Meeting and are currently under review for publication.
The synthetic versatility of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate has also been demonstrated in the field of peptide mimetics. A 2024 study in Organic Letters detailed an innovative approach to incorporating this scaffold into cyclic peptide structures, resulting in compounds with enhanced metabolic stability and cell permeability. This advancement addresses one of the major challenges in peptide-based drug development and opens new avenues for the design of orally bioavailable peptide therapeutics.
From a synthetic chemistry perspective, recent methodological improvements have significantly enhanced the efficiency of producing Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate. A 2023 publication in Advanced Synthesis & Catalysis reported a novel asymmetric synthesis route that achieves the compound in 85% yield and >99% enantiomeric excess, representing a substantial improvement over previous methods. This development is particularly important for large-scale pharmaceutical production where both yield and stereochemical purity are critical.
Looking forward, the unique structural features of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate continue to inspire new applications in drug discovery. Current research directions include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules and other targeted protein degradation platforms, where its rigid structure and functional group handles offer distinct advantages. As the pharmaceutical industry increasingly focuses on challenging targets and novel therapeutic modalities, this versatile intermediate is likely to play an even more prominent role in future drug development efforts.
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